Parameritannin A-1
Description
Overview of Proanthocyanidins (B150500): Structural Diversity and Biological Significance
Proanthocyanidins (PAs), also known as condensed tannins, are a major class of polyphenolic secondary metabolites found throughout the plant kingdom. nih.govnih.gov They are oligomers or polymers of flavan-3-ol (B1228485) monomeric units, such as (+)-catechin and (-)-epicatechin. nih.govusda.gov The structural diversity of proanthocyanidins is vast, arising from the different constituent flavan-3-ol units, the degree of polymerization, and the nature of the linkages between them. nih.govbohrium.comacs.org This structural complexity significantly influences their solubility, stability, and biological activities. bohrium.com
Proanthocyanidins are of considerable interest due to their potential benefits to human health. nih.govtandfonline.com Their biological significance is wide-ranging, with research indicating various pharmacological effects. nih.gov These properties are largely attributed to their antioxidant capacity. mdpi.com
Classification and Defining Characteristics of A-Type Proanthocyanidins
Proanthocyanidins are broadly classified into A-type and B-type based on the linkage between the flavan-3-ol units. nih.govwur.nl B-type proanthocyanidins, the more common type, are characterized by a single carbon-carbon bond (C4-C8 or C4-C6) between the monomeric units. nih.govnih.gov
A-type proanthocyanidins are distinguished by the presence of an additional ether linkage (C2-O-C7 or C2-O-C5) between two consecutive flavan-3-ol units, in addition to the C-C bond. nih.govresearchgate.net This double linkage gives A-type proanthocyanidins a more rigid and stable structure compared to their B-type counterparts. researchgate.net Parameritannin A-1 is classified as an A-type tetrameric proanthocyanidin (B93508), meaning it is composed of four flavan-3-ol units with at least one A-type linkage. plantaanalytica.com
Historical Context and Initial Discovery of this compound
This compound was first isolated from the bark of Parameria laevigata Moldenke (Apocynaceae). jst.go.jp Its structure was elucidated using spectral and chemical methods. jst.go.jp Subsequently, it has also been identified in other plant sources, notably from the bark of Cinnamomum cassia and Cinnamomum verum. nih.govcapes.gov.brmarquette.eduebi.ac.uk The discovery of this compound and other A-type proanthocyanidins in cinnamon has been a significant finding, as these compounds are believed to contribute to the health benefits associated with this spice. plantaanalytica.comcapes.gov.br
Rationale for Comprehensive Academic Inquiry into this compound
The unique structural features and biological activities of A-type proanthocyanidins have spurred considerable academic interest. researchgate.net this compound, as a representative tetrameric A-type proanthocyanidin, is a subject of ongoing research for several reasons. Studies have investigated its potential as a cyclooxygenase-2 (COX-2) inhibitor. nih.govcapes.gov.brresearchgate.netacs.org Furthermore, its presence in commonly consumed products like cinnamon highlights the need to understand its properties and potential effects. plantaanalytica.combiocrick.com The complex structure of this compound also presents a challenge and an opportunity for advancements in natural product chemistry, including its isolation, characterization, and synthesis. marquette.edunih.gov
| Property | Value | Source |
| Molecular Formula | C60H48O24 | nih.gov |
| Molecular Weight | 1153.0 g/mol | plantaanalytica.comnih.gov |
| IUPAC Name | (1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol | plantaanalytica.comnih.gov |
| ChEBI ID | CHEBI:69306 | nih.gov |
| Type | A-type tetrameric proanthocyanidin | plantaanalytica.com |
Properties
Molecular Formula |
C60H48O24 |
|---|---|
Molecular Weight |
1153 g/mol |
IUPAC Name |
(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C60H48O24/c61-23-13-35(72)41-39(15-23)80-54(20-2-6-27(64)32(69)10-20)51(77)44(41)48-50(76)47-45(43-37(74)18-30(67)25-17-38(75)53(81-56(25)43)19-1-5-26(63)31(68)9-19)52(78)55(21-3-7-28(65)33(70)11-21)82-57(47)49-46-42-36(73)14-24(62)16-40(42)83-60(59(46)79,84-58(48)49)22-4-8-29(66)34(71)12-22/h1-16,18,38,44-46,51-55,59,61-79H,17H2/t38-,44-,45+,46-,51-,52-,53-,54-,55-,59-,60+/m1/s1 |
InChI Key |
MIKRORKCMXNOCX-DYNSHIFESA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C5[C@@H]6[C@H]([C@@](OC7=CC(=CC(=C67)O)O)(OC5=C(C(=C34)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C5C6C(C(OC7=CC(=CC(=C67)O)O)(OC5=C(C(=C34)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Phytogeographical Distribution
Botanical Sources of Parameritannin A-1
The documented botanical sources of this compound are concentrated within two distinct plant families.
Parameria laevigata (Apocynaceae)
This compound was first named and structurally elucidated from the bark of Parameria laevigata Moldenke, a plant belonging to the Apocynaceae family. jst.go.jpnih.govpharm.or.jp Research on the constituents of this plant's bark led to the isolation of two new tetrameric proanthocyanidins (B150500), one of which was named this compound. jst.go.jpnih.govpharm.or.jp Its structure was determined as epicatechin-(2β→O→7, 4β→8)-[epicatechin-(4β→6)]-epicatechin-(4β→8)-epicatechin through spectral and chemical evidence. jst.go.jpnih.gov In these studies, this compound was isolated alongside other known proanthocyanidins, including the dimers proanthocyanidin (B93508) A-2 and proanthocyanidin A-6, and the trimers cinnamtannin B-1 and aesculitannin B. jst.go.jpnih.govresearchgate.net
Cinnamomum Species (Lauraceae)
The genus Cinnamomum is a significant source of this compound, where it is found among a variety of other proanthocyanidins. plantaanalytica.com This compound is a notable phenolic component in several cinnamon species that are widely used as spices and in nutraceutical supplements. plantaanalytica.complantaanalytica.com
The bark of Cinnamomum cassia, commonly known as Chinese cassia, is a well-documented source of this compound. nih.govnih.govcapes.gov.bracs.org Studies have isolated this known tetramer from C. cassia bark along with other bioactive A-type proanthocyanidins such as the trimers cinnamtannin B-1 and cinnamtannin D-1, and another tetramer, cassiatannin A. nih.govcapes.gov.bracs.orgacs.org C. cassia is one of the primary varieties used in the production of commercial cinnamon supplements. plantaanalytica.complantaanalytica.com
Cinnamomum verum, often referred to as "true cinnamon," is another species where this compound is found. plantaanalytica.comrroij.comresearchgate.net It is listed as a procyanidin (B600670) compound present in cinnamon bark used for nutraceutical supplements. plantaanalytica.comrroij.com The presence of specific trimers and tetramers like this compound is a characteristic of cinnamon-derived products. oup.com
This compound has been identified in Cinnamomum osmophloeum, an indigenous cinnamon species of Taiwan. mdpi.comgavinpublishers.com Chemical analysis of the n-butanol soluble fraction of twig extracts from C. osmophloeum revealed the presence of this compound. nih.govresearchgate.netresearchgate.net It was specifically identified in a subfraction alongside cinnamtannin B1. mdpi.comnih.govresearchgate.net These proanthocyanidins are recognized for contributing to the bioactivity of the extracts. nih.govresearchgate.net
The occurrence of this compound extends to other species within the genus. It has been reported in Cinnamomum aromaticum, which is considered a synonym for C. cassia. nih.govoup.comnaturalproducts.net Additionally, the compound is found in Cinnamomum philippinense, a species native to Taiwan and the Philippines. nih.govwikidata.orgplantaedb.com Its identification was also associated with Machilus philippinensis, now recognized as a synonym of C. philippinense. naturalproducts.netwikidata.orgplantaedb.com this compound has also been noted in Cinnamomum tamala (Indian bay leaf), where it is found with other procyanidin oligomers. rroij.comresearchgate.net
Data Tables
Botanical Sources of this compound
| Plant Species | Family | Plant Part |
|---|---|---|
| Parameria laevigata | Apocynaceae | Bark |
| Cinnamomum cassia | Lauraceae | Bark |
| Cinnamomum verum | Lauraceae | Bark |
| Cinnamomum osmophloeum | Lauraceae | Twigs |
| Cinnamomum philippinense | Lauraceae | Leaves |
| Cinnamomum aromaticum | Lauraceae | Not Specified |
Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aesculitannin B |
| Cassiatannin A |
| Cinnamtannin B-1 |
| Cinnamtannin D-1 |
| Epicatechin |
| Proanthocyanidin A-2 |
| Proanthocyanidin A-6 |
| Procyanidin B2 |
Paullinia pinnata (Sapindaceae)
Paullinia pinnata is a significant source of this compound. This plant is a woody climber or liana that thrives in wet tropical environments. kew.org It has been identified as a major oligomeric procyanidin in the roots of the plant. cybertaxonomy.orgnih.gov Extracts from the roots of P. pinnata are utilized in traditional medicine in West Africa, including Ghana. cybertaxonomy.org
Geographic Distribution of this compound Producing Flora
The plants known to produce this compound are found across various continents, primarily in tropical and subtropical regions.
Paullinia pinnata has a wide-ranging native distribution. It is found throughout the Neotropics, from Mexico to Argentina, including the West Indies. cybertaxonomy.org It is also native to tropical Africa, from West Africa to Tanzania, as well as Madagascar and the Comoros. kew.orgwikipedia.org This extensive distribution highlights the plant's adaptability to diverse tropical climates.
The genus Cinnamomum, another source of this compound, is predominantly distributed in tropical and subtropical Asia, Australia, and the Pacific islands. universiteitleiden.nl Specific species containing the compound have more defined native ranges:
Cinnamomum cassia , often referred to as Chinese cassia, is found in China, India, Vietnam, and Indonesia. nih.govtheferns.info
Cinnamomum philippinense is native to the Philippines and Taiwan. wikipedia.org
Cinnamomum aromaticum , which is often used synonymously with C. cassia, originates from China. nih.gov
Cinnamomum osmophloeum is an endemic species to the island of Taiwan. mdpi.com
Parameria laevigata , a member of the Apocynaceae family, is another confirmed source of this compound. nih.gov Its distribution is noted in the seasonal rainforests of southern Yunnan, China, and it is also found in Thailand. researchgate.netthesiamsociety.orgresearchgate.net
The genus Rumex , commonly known as sorrels or docks, is widely distributed across the globe, with a significant presence in the northern temperate zone. nih.govrhhz.net Research has indicated the presence of this compound in Rumex acetosa. researchgate.net
Table 1: Plant Species Containing this compound
| Plant Species | Family | Plant Part(s) Containing Compound |
|---|---|---|
| Paullinia pinnata | Sapindaceae | Roots |
| Cinnamomum cassia | Lauraceae | Bark |
| Cinnamomum philippinense | Lauraceae | Not specified |
| Cinnamomum aromaticum | Lauraceae | Not specified |
| Cinnamomum osmophloeum | Lauraceae | Not specified |
| Parameria laevigata | Apocynaceae | Bark |
| Rumex acetosa | Polygonaceae | Not specified |
Table 2: Geographic Distribution of this compound Producing Flora
| Plant Species | Native Geographic Distribution |
|---|---|
| Paullinia pinnata | Tropical & Subtropical America, Tropical & South Africa, Comoros, Madagascar |
| Cinnamomum cassia | China, India, Vietnam, Indonesia |
| Cinnamomum philippinense | Taiwan, Philippines |
| Cinnamomum aromaticum | China |
| Cinnamomum osmophloeum | Taiwan |
| Parameria laevigata | Southern Yunnan (China), Thailand |
| Rumex acetosa | Widespread in the Northern Hemisphere |
Advanced Methodologies for Isolation and Purification
Extraction Techniques from Plant Biomass
The initial step in isolating Parameritannin A-1 involves its extraction from raw plant material. This compound has been successfully isolated from various plant sources, including the bark of Parameria laevigata, Cinnamomum verum, Cinnamomum tamala, and Cinnamomum osmophloeum, as well as the roots of Paullinia pinnata. nih.govd-nb.infonih.govscispace.comnih.gov
The general extraction process begins with the preparation of the plant biomass, which typically involves drying and grinding the material to a fine powder to increase the surface area for solvent penetration. d-nb.infonih.gov In some cases, the powdered material is defatted prior to the main extraction. d-nb.info
A common and effective method for extracting proanthocyanidins (B150500), including this compound, is solvent extraction using aqueous organic solvents. pan.olsztyn.pl Researchers have successfully utilized an acetone-water mixture (e.g., 7:3 or 80% v/v) or aqueous ethanol (B145695) to draw out the phenolic constituents from the plant matrix. d-nb.infonih.govpan.olsztyn.pl Following the initial extraction, the crude extract is typically concentrated under reduced pressure to remove the solvent.
A subsequent liquid-liquid partitioning step is often employed to separate compounds based on their polarity. The concentrated crude extract is partitioned between a polar solvent, such as water, and a less polar organic solvent, like ethyl acetate (B1210297) or n-butanol. d-nb.infonih.govmdpi.com This step serves to separate the lower oligomeric proanthocyanidins, including this compound, which preferentially move into the organic phase (e.g., ethyl acetate or n-butanol), from more polar substances and higher polymeric proanthocyanidins that remain in the aqueous phase. d-nb.infomdpi.com
| Plant Source | Plant Part Used | Initial Extraction Solvent | Partitioning Solvent |
|---|---|---|---|
| Paullinia pinnata | Roots | Acetone-Water (7:3) | Ethyl Acetate |
| Cinnamomum osmophloeum | Twigs | Ethanol | n-Butanol |
| Parameria laevigata | Bark | Not Specified | Not Specified |
| Cinnamomum verum | Bark | Not Specified | Not Specified |
Chromatographic Separation Strategies
Due to the complexity of the crude plant extract, which contains a vast array of different compounds, a multi-step chromatographic process is essential to achieve the isolation of pure this compound. d-nb.infonih.gov This typically involves a sequence of different chromatographic techniques that separate the molecules based on various physicochemical properties such as size, polarity, and specific affinity. neu.edu.tr
| Purification Step | Technique | Stationary Phase | Purpose |
|---|---|---|---|
| 1 | Adsorption / Size-Exclusion Chromatography | Sephadex LH-20 | Initial fractionation of crude extract based on molecular size, separating oligomeric PACs from other compounds. |
| 2 | Medium Pressure Liquid Chromatography (MPLC) | Reversed-Phase (e.g., RP-18) | Further fractionation of semi-purified fractions. |
| 3 | High-Performance Liquid Chromatography (HPLC) | Preparative Reversed-Phase (e.g., C18) | Final purification to yield high-purity this compound. |
A widely used and highly effective initial step in the purification of proanthocyanidins is column chromatography using Sephadex LH-20. pan.olsztyn.plresearchgate.net Sephadex LH-20 is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, making it exceptionally versatile for the separation of natural products in various organic solvents and water. labmartgh.comresearchgate.net It primarily separates molecules based on their size (size-exclusion), but partition and adsorption effects also contribute to its unique selectivity. researchgate.net
In the purification scheme for this compound, the ethyl acetate or n-butanol fraction obtained from liquid-liquid partitioning is loaded onto a Sephadex LH-20 column. d-nb.infonih.gov The column is then eluted with solvents like ethanol and aqueous acetone (B3395972) to yield multiple sub-fractions. pan.olsztyn.pl This step effectively separates the oligomeric proanthocyanidins from monomers, polymers, and other classes of compounds. d-nb.inforesearchgate.net For instance, fractionation of a Paullinia pinnata extract on Sephadex LH-20 yielded fractions that consisted exclusively of oligomeric PACs, which were then carried forward for further purification. d-nb.inforesearchgate.net Similarly, this compound was identified in a specific fraction (F6) after Sephadex LH-20 chromatography of a Cinnamomum osmophloeum extract. nih.gov
Medium Pressure Liquid Chromatography (MPLC) is another technique employed in the purification sequence for this compound. MPLC operates on principles similar to traditional column chromatography but uses higher pressures, allowing for the use of smaller particle size stationary phases and achieving better resolution in shorter times. nih.gov
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the final stages of purification, offering high resolution and efficiency. mdpi.com
The ultimate step to obtain this compound in high purity is preparative or semi-preparative HPLC. thermofisher.com Fractions enriched with tetrameric proanthocyanidins from the preceding chromatographic steps are subjected to preparative HPLC, typically using a reversed-phase column (e.g., C18). d-nb.infonih.gov
This technique allows for the fine separation of structurally similar compounds. In multiple studies, the major oligomeric PACs, including this compound, were successfully isolated and purified from complex fractions using preparative HPLC. d-nb.infomdpi.comresearchgate.netresearchgate.netresearchgate.net The process involves injecting the enriched fraction onto the column and eluting with a carefully optimized mobile phase gradient, allowing for the separation of this compound from other proanthocyanidin (B93508) oligomers and isomers. scispace.comthermofisher.com
The complete structural elucidation of a complex natural product like this compound requires the determination of its absolute configuration. This compound is composed of four epicatechin units, which are chiral molecules. nih.gov Chiral HPLC is a powerful technique used to separate enantiomers. chiralpedia.commerckmillipore.com
While preparative HPLC is used for isolation, analytical chiral HPLC plays a crucial role in the structural confirmation. researchgate.net This is often done by breaking down the oligomeric structure into its monomeric units (e.g., through thiolysis) and then analyzing these monomers on a chiral HPLC column. nih.gov By comparing the retention times of the resulting monomers with those of authentic standards of catechin (B1668976) and epicatechin, the absolute configuration of each constituent unit within the this compound structure can be unambiguously determined. researchgate.net This analytical approach is vital for confirming the precise stereochemistry of the molecule, which is essential for understanding its structure-activity relationships. researchgate.netresearchgate.net
Countercurrent Separation Techniques (e.g., Fast Centrifugal Partition Chromatography, High-Speed Countercurrent Chromatography)
Countercurrent separation (CCS) encompasses a range of liquid-liquid partition chromatography techniques that operate without a solid stationary phase, thereby eliminating issues of irreversible sample adsorption and sample denaturation. nih.govresearchgate.net Techniques such as Fast Centrifugal Partition Chromatography (FCPC), also known as High-Performance Centrifugal Partition Chromatography (HPCPC), and High-Speed Countercurrent Chromatography (HSCCC) are particularly well-suited for the fractionation and purification of polyphenols, including proanthocyanidins like this compound. nih.goveverseiko.co.jp
These methods rely on partitioning solutes between two immiscible liquid phases—one stationary and one mobile. A centrifugal force field is used to retain the liquid stationary phase within the instrument while the mobile phase is pumped through it. bene-technology.comnews-medical.net The separation of compounds is based on their differential partition coefficients (K) between the two liquid phases. news-medical.net This approach offers high sample loading capacity, excellent sample recovery, and is readily scalable. researchgate.neteverseiko.co.jp
In the context of isolating this compound and other proanthocyanidins from sources like Cinnamomum verum (cinnamon) bark, centrifugal partition chromatography (CPC) has been effectively employed as a primary enrichment step. nih.govmarquette.edu Researchers have used CPC to perform an initial fractionation of the crude extract, separating oligomers based on their degree of polymerization (DP). For instance, a PAC-enriched fraction can be separated into clusters of different DPs in a single CPC run. nih.gov One study targeting tetrameric proanthocyanidins successfully used CPC to isolate a fraction containing oligomers with a DP of 4 to 5, which includes this compound. nih.gov This enriched fraction is then subjected to further purification steps, such as Sephadex LH-20 chromatography and semi-preparative HPLC, to yield the pure compound. nih.govnih.gov
The selection of an appropriate biphasic solvent system is critical for a successful separation. The system is chosen so that the target compounds have suitable partition coefficients (typically 0.5 < K < 2.0) for optimal resolution. While specific solvent systems for the targeted isolation of only this compound are not extensively detailed, research on proanthocyanidins provides relevant examples. The HEMaWat system, a mixture of hexane, ethyl acetate, methanol, and water, has been successfully applied. nih.gov
Table 1: Exemplary Solvent Systems for Countercurrent Separation of Proanthocyanidins and Related Polyphenols
| Technique | Solvent System (v/v/v or v/v/v/v) | Target Compounds/Source | Reference(s) |
|---|---|---|---|
| HSCCC | Ethyl acetate/methanol/water (10:1:10) | Polyphenols / Malus pumila leaves | nih.gov |
| HSCCC | 1-Butanol/ethyl acetate/water (1:14:15) | Polyphenols / Grape seed | chrom-china.com |
| CPC | n-Butanol/propanol/water (3:1:4) | Hydrolyzable Tannins / Castanea sativa | nih.govacs.org |
| CPC | Hexane/ethyl acetate/methanol/water (0.4:4:1:4) | Proanthocyanidins / Cinnamomum verum | nih.gov |
This table is interactive. You can sort and filter the data.
Purity Assessment and Yield Optimization
Following isolation, rigorous assessment of purity is essential. The structural complexity and potential for co-elution of similar proanthocyanidins necessitate the use of multiple analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of isolated fractions. acs.org Typically, reverse-phase HPLC is used to obtain a chromatogram where the purity of this compound is calculated based on the peak area relative to any impurities. acs.org
Ultimate confirmation of purity and structural identity is achieved through a combination of spectroscopic techniques. Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), provides the exact molecular weight, allowing for the determination of the molecular formula. marquette.eduacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, is indispensable for the complete structural elucidation and confirmation of the stereochemistry and the specific A-type and B-type linkages between the epicatechin units. marquette.edunih.gov
Table 2: Analytical Techniques for Purity Assessment of this compound
| Technique | Purpose | Key Findings | Reference(s) |
|---|---|---|---|
| HPLC | Purity determination | Provides a percentage purity based on chromatographic peak area. | acs.org |
| HR-MS | Molecular formula determination | Confirms the elemental composition by providing a highly accurate mass. | marquette.edu |
This table is interactive. You can sort and filter the data.
Yield optimization is a critical consideration in any multi-step purification process. For complex natural products like this compound, which are often present in low concentrations in the source material, maximizing recovery at each stage is paramount. The optimization strategy is not focused on a single step but on the intelligent combination of different chromatographic techniques.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Epicatechin |
| Hexane |
| Ethyl acetate |
| Methanol |
| 1-Butanol |
| Propanol |
| Methyl tert-butyl ether |
Rigorous Structural Elucidation and Stereochemical Characterization
Spectroscopic Analysis
The definitive structure of Parameritannin A-1 was established through comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been an indispensable tool in deciphering the intricate structure of this compound, including the connectivity of its constituent epicatechin units and their relative stereochemistry.
The ¹H NMR spectrum of this compound displays characteristic signals for A-type proanthocyanidins (B150500). For instance, the spectrum shows two sets of meta-coupled protons and a singlet, which are indicative of C-4 → C-8 and C-4 → C-6 linkages between the flavan-3-ol (B1228485) units. nih.gov The ¹³C NMR spectrum further supports the proposed structure by revealing the number and types of carbon atoms present. The chemical shifts of the C-2 carbons of the flavan-3-ol units suggest they are all epicatechin moieties. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound (900 MHz, methanol-d₄)
| Proton | Chemical Shift (δ) [ppm] |
|---|---|
| H-3 (Unit I) | 3.190 (d, J = 3.5 Hz) |
| H-4 (Unit I) | 4.133 (d, J = 3.5 Hz) |
| H-4 (Terminal Unit) | 2.808, 2.929 (methylene) |
Data sourced from studies on proanthocyanidins from Cinnamomum verum bark. nih.gov
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) [ppm] |
|---|---|
| C-2 (Unit 1) | 78.7 |
| C-2 (Unit 2) | 80.2 |
Data represents typical chemical shifts for the C-2 carbons of the epicatechin units in this compound as reported in a study on immunosuppressive procyanidin (B600670) oligomers. nih.gov
A suite of two-dimensional NMR experiments was employed to unambiguously assign the proton and carbon signals and to establish the connectivity between the epicatechin units.
COSY (Correlation Spectroscopy): COSY spectra were used to identify proton-proton coupling networks within each epicatechin unit, confirming the spin systems of the A, B, and C rings.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlated proton signals with their directly attached carbon atoms, allowing for the assignment of carbon resonances based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC was crucial in determining the linkages between the epicatechin units. Long-range correlations between protons on one unit and carbons on an adjacent unit provided definitive evidence for the C-C and C-O-C bonds forming the tetrameric structure. For example, HMBC correlations between H-3/4 and H-6/8 with C-10 of unit I were used to assign the doubly linked epicatechin unit. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which helped in confirming the stereochemistry at the linkage points.
TOCSY (Total Correlation Spectroscopy): TOCSY was used to identify all protons belonging to a particular spin system, further aiding in the complete assignment of the proton spectrum.
The collective data from these 2D NMR experiments confirmed the structure of this compound as epicatechin-(2β→O→7, 4β→8)-[epicatechin-(4β→6)]-epicatechin-(4β→8)-epicatechin. mdpi.comjst.go.jp
To achieve an even higher level of precision in the structural analysis, ¹H Iterative Full Spin Analysis (HiFSA) was utilized. nih.gov This quantum-mechanics-driven method allows for the highly precise determination of all ¹H NMR parameters, including chemical shifts (δH) with a precision of 0.1 ppb and coupling constants (J values) with a precision of 10 mHz. nih.gov The application of HiFSA to this compound provided definitive ¹H NMR parameters, which is particularly valuable for distinguishing between closely related isomers and understanding subtle conformational details. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry played a key role in determining the molecular weight and elemental composition of this compound.
HRESIMS analysis of this compound provided a highly accurate mass measurement. The observed molecular ion peak, typically as a deprotonated molecule [M-H]⁻ or a sodium adduct [M+Na]⁺, was used to determine the elemental composition. The molecular formula of this compound has been established as C₆₀H₄₈O₂₄. nih.gov For instance, in one study, the ESI-TOF-MS spectrum showed a deprotonated molecular ion [M − H]⁻ at m/z 1151.2605, which corresponds to the calculated value for C₆₀H₄₇O₂₄ (1151.2463). d-nb.info
Table 3: HRESIMS Data for this compound
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
|---|
Data from a study on anthelmintic A-type procyanidins. d-nb.info
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) has been a important tool in the initial characterization of this compound. This soft ionization technique is particularly well-suited for analyzing large, thermally labile molecules like proanthocyanidins. In negative ion mode ESI-MS analysis, this compound typically exhibits a deprotonated molecule [M-H]⁻. For instance, a study identified this compound with an [M-H]⁻ ion at an m/z of 1151.2605, which corresponds to the calculated mass for the molecular formula C60H47O24. d-nb.info This technique provides crucial information about the molecular weight of the compound, which in the case of this compound, suggests a tetrameric structure composed of four flavan-3-ol units. mdpi.com While ESI-MS is excellent for determining molecular mass, the formation of multiply charged ions can sometimes complicate the interpretation of spectra, especially in complex mixtures. oregonstate.eduresearchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offers a complementary and often more straightforward approach for the analysis of proanthocyanidins like this compound. nih.gov A key advantage of MALDI-TOF MS is that it predominantly generates singly-charged ions, simplifying spectral interpretation. researchgate.netnih.gov This technique is particularly adept at differentiating between A-type and B-type interflavan bonds. researchgate.net
In the negative ion mode, MALDI-TOF/TOF tandem mass spectrometry of this compound, a branched procyanidin, revealed a deprotonated molecule at m/z 1151.235. nih.gov The fragmentation patterns observed in the tandem mass spectrum are highly informative. For this compound, the presence of two pairs of retro-Diels-Alder (RDA) fragment ions at m/z 999/981 and m/z 711/693 indicates the existence of two B-type linkages. nih.gov This is a critical piece of evidence that helps to piece together the connectivity of the constituent units. nih.gov The speed and ability to provide detailed structural information without the need for chromatographic separation make MALDI-TOF MS a powerful tool for characterizing complex procyanidins. nih.gov
| Mass Spectrometry Data for this compound | |
| Technique | Observed Ion (m/z) |
| ESI-TOF-MS | 1151.2605 [M-H]⁻ d-nb.info |
| MALDI-TOF/TOF MS | 1151.235 [M-H]⁻ nih.gov |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) combines the high-resolution separation capabilities of UHPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures containing proanthocyanidins and for the purification and identification of individual compounds like this compound. mdpi.comamericanpharmaceuticalreview.com The high sensitivity of UHPLC-MS, particularly when coupled with a tandem mass spectrometer (MS/MS), allows for the detection and quantification of very low concentrations of analytes. americanpharmaceuticalreview.comwaters.com The use of UHPLC provides faster analysis times and improved resolution compared to traditional HPLC. americanpharmaceuticalreview.com In the context of this compound, UHPLC-MS would be employed to isolate the compound from a crude extract and to obtain high-quality mass spectra for structural confirmation. thieme-connect.deresearchgate.net
Chiroptical Spectroscopy (Circular Dichroism (CD) Spectroscopy)
Circular Dichroism (CD) spectroscopy is a crucial technique for determining the stereochemistry of chiral molecules like this compound. harvard.edulibretexts.org This method measures the differential absorption of left- and right-circularly polarized light, which is directly related to the three-dimensional arrangement of atoms in a molecule. harvard.edunih.gov The CD spectrum of a proanthocyanidin (B93508) provides a unique fingerprint that can be used to deduce the absolute configuration of its constituent flavan-3-ol units and the stereochemistry of the interflavan linkages.
| Circular Dichroism Data for this compound | |
| Solvent | λmax [nm] (Δε or Description) |
| Methanol | 212 (-33.14), 235 (+22.77), 279 (-2.06) d-nb.info |
| Not Specified | Strong positive CE at 237 nm, weak negative CE at 273 nm nih.gov |
Chemical Degradation and Reductive Cleavage Approaches
To further confirm the structural assignments made by spectroscopic methods, chemical degradation techniques are often employed. One common method is acid-catalyzed degradation in the presence of a nucleophile, such as phloroglucinol (B13840) or toluene-α-thiol (thiolysis). capes.gov.br This process cleaves the interflavan bonds, releasing the constituent flavan-3-ol units and their derivatives, which can then be identified by chromatographic and spectroscopic techniques. For instance, partial acid-catalyzed degradation with phloroglucinol has been used in the broader study of proanthocyanidins to elucidate their structures. capes.gov.br Another technique, reductive cleavage with reagents like sodium cyanoborohydride, is also utilized to break down the polymer and identify the monomeric units. researchgate.net
Confirmation of Interflavan Linkage Configuration (A-Type, B-Type, 4β→6, 4β→8, 2β→O→7)
The precise connectivity of the flavan-3-ol units in this compound has been established through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a branched A-type tetramer. d-nb.infomdpi.com Its structure has been identified as epicatechin-(2β→O→7, 4β→8)-[epicatechin-(4β→6)]-epicatechin-(4β→8)-epicatechin. d-nb.infojst.go.jp
The presence of the A-type linkage is characterized by an additional ether bond between C-2 of one unit and an oxygen on the A-ring (at position 7) of the adjacent unit, in addition to the C-C bond. polyu.edu.hk This results in a molecular weight that is two mass units less than a corresponding B-type proanthocyanidin with the same number of monomeric units. mdpi.com
The specific linkages have been confirmed through detailed 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC). For example, HMBC cross-peaks between H-4 of one unit and carbons of the adjacent unit confirm the C-C interflavan bonds. In this compound, HMBC correlations confirmed the 4β→6 linkage between one epicatechin unit and the central unit, and the 4β→8 linkage between another epicatechin unit and the central unit. nih.gov The characteristic 2β→O→7 ether linkage of the A-type procyanidin is also confirmed through NMR and mass spectral fragmentation data. d-nb.infonih.gov
Determination of Absolute Stereochemistry of Constituent Flavan-3-ol Units
The absolute stereochemistry of the individual flavan-3-ol units within this compound has been determined to be that of epicatechin. d-nb.infomdpi.com This is established through a combination of CD spectroscopy and detailed analysis of NMR data, particularly the coupling constants of the protons on the heterocyclic C-ring. nih.govnih.gov In some cases, chiral HPLC analysis of the products from chemical degradation can also be used to confirm the identity and stereochemistry of the monomeric units. researchgate.net The consistent finding across multiple studies is that this compound is composed entirely of epicatechin units. d-nb.infonih.govjst.go.jp
Biosynthetic Pathways and Enzymatic Mechanisms
Postulated Biosynthetic Routes to A-Type Proanthocyanidins (B150500)
The biosynthesis of proanthocyanidins (PAs) is a branch of the well-studied flavonoid pathway. encyclopedia.pubmdpi.com This pathway produces flavan-3-ol (B1228485) monomers, such as (+)-catechin and (-)-epicatechin, which are the fundamental building blocks of PAs. mdpi.com These monomers are synthesized from precursors like dihydroflavonols through the action of enzymes including dihydroflavonol-4-reductase (DFR), leucoanthocyanidin reductase (LAR), and anthocyanidin reductase (ANR). mdpi.com
While the formation of B-type proanthocyanidins, which are linked by a single C4-C8 or C4-C6 bond, is relatively well understood, the mechanism for the formation of the additional ether linkage in A-type PAs like Parameritannin A-1 is still a subject of investigation. acs.org The prevailing hypothesis is that A-type proanthocyanidins are not synthesized directly from monomers but are instead formed through the subsequent modification of pre-existing B-type proanthocyanidins. acs.orgresearchgate.net This conversion is believed to be an oxidative process that creates the characteristic C-O-C ether bond in addition to the C-C bond. acs.orgwikipedia.org In nature, A-type PAs are less common than B-types, which may be due to the specific biosynthetic constraints required for the formation of this second linkage. nih.govacs.org
The general biosynthetic pathway leading to the flavan-3-ol precursors is outlined below.
| Step | Precursor | Enzyme(s) | Product |
| 1 | Dihydroflavonols (e.g., Dihydroquercetin) | Dihydroflavonol-4-Reductase (DFR) | Leucoanthocyanidins (e.g., Leucocyanidin) |
| 2 | Leucoanthocyanidins | Leucoanthocyanidin Reductase (LAR) | 2,3-trans-flavan-3-ols (e.g., (+)-Catechin) |
| 3 | Leucoanthocyanidins | Anthocyanidin Synthase (ANS)/Leucoanthocyanidin Dioxygenase (LDOX) | Anthocyanidins (e.g., Cyanidin) |
| 4 | Anthocyanidins | Anthocyanidin Reductase (ANR) | 2,3-cis-flavan-3-ols (e.g., (-)-Epicatechin) |
This table provides a simplified overview of the final steps in flavan-3-ol synthesis, the monomeric units of proanthocyanidins. encyclopedia.pubmdpi.com
Role of Oxidative Processes in Interflavan Linkage Formation
The formation of the defining A-type interflavan linkage is widely accepted to be the result of an oxidative process acting on a B-type proanthocyanidin (B93508) precursor. acs.orgwikipedia.org This process involves the formation of a second bond, an ether linkage, between two adjacent flavan-3-ol units that are already connected by a C-C bond. The key step is the oxidation of the upper flavanol unit. acs.org
Research has demonstrated that B-type procyanidins can be converted to A-type procyanidins through radical oxidation. wikipedia.org This transformation suggests that the abstraction of a hydrogen atom from the C-2 position of the upper catechin (B1668976) or epicatechin unit is a critical initiating event. acs.org This leads to the formation of a highly reactive intermediate, which then undergoes an intramolecular cyclization to form the ether bond. acs.orgnih.gov Studies have used various oxidizing agents to achieve this conversion in vitro, providing evidence for the feasibility of this oxidative mechanism. acs.orgmdpi.com The degradation of proanthocyanidins under oxidative conditions has been observed to follow second-order kinetics, consistent with an oxidation reaction. researchgate.net
Enzymatic Systems Involved in A-Type Proanthocyanidin Biosynthesis (e.g., Polyphenol Oxidases)
While chemical oxidation can drive the conversion of B-type to A-type PAs, there is strong evidence that this process is also facilitated by enzymatic systems within plants. acs.orgsci-hub.se The enzymes implicated belong to the class of oxidoreductases, which catalyze oxidation-reduction reactions. researchgate.net
Key enzymatic systems proposed to be involved include:
Polyphenol Oxidases (PPOs): These enzymes are known to catalyze the oxidation of phenolic compounds. Studies suggest that PPO-mediated oxidation of the B-ring of a flavan-3-ol unit could lead to a quinonoidal structure, which is a precursor to the A-type linkage. scispace.commdpi.com PPOs are considered candidates for catalyzing the conversion in plants. sci-hub.se
Laccases: Laccases are another type of copper-containing oxidase enzyme. Research has shown that laccase can catalyze the oxidation of B-type PAs to their A-type counterparts. acs.org This finding supports the hypothesis that the conversion in plants may be an enzyme-catalyzed oxidation reaction, not solely a non-specific radical-driven process. acs.orgsci-hub.se The gene TT10 in Arabidopsis thaliana, which encodes a putative laccase, is believed to be involved in the oxidation of epicatechin. mdpi.com
Peroxidases (PODs): Like PPOs and laccases, peroxidases are also involved in the oxidation of a wide range of organic substrates and could play a role in PA polymerization and modification. encyclopedia.pubmdpi.com
Xanthine Oxidase: This enzyme has also been investigated as a catalyst for the B-type to A-type conversion, demonstrating that various oxidases can facilitate the reaction. nih.govsci-hub.se
The following table summarizes experimental findings on the enzymatic and chemical conversion of B-type to A-type proanthocyanidins.
| Catalyst/Reagent | Precursor (B-Type) | Product (A-Type) | Key Finding |
| Laccase (EC 1.10.3.2) | Procyanidin (B600670) B-type | Procyanidin A-type | Demonstrates that the conversion can be enzyme-catalyzed. acs.org |
| Polyphenol Oxidase (PPO) | Procyanidin C-1 | Cinnamtannin B-1 | PPO accelerates the conversion rate, supporting an enzyme-catalyzed mechanism. sci-hub.se |
| Xanthine Oxidase | Procyanidin C-1 | Cinnamtannin B-1 | Another oxidase capable of catalyzing the conversion. sci-hub.se |
| DPPH (Radical) | Procyanidin B-type | Procyanidin A-type | Shows that the conversion can be driven by a free-radical mechanism. acs.orgnih.gov |
| H₂O₂/NaHCO₃ | Procyanidin B-type | Procyanidin A-type | A chemical oxidation method that achieves the conversion, albeit in low yields. acs.org |
Theoretical Models for B-Type to A-Type Proanthocyanidin Conversion
The theoretical model for the conversion of a B-type to an A-type proanthocyanidin centers on the formation of a quinone methide intermediate. nih.govsci-hub.se This mechanism provides a step-by-step explanation for the formation of the second, ether-type bond.
The proposed steps are as follows:
Oxidation: The process begins with the oxidation of the B-type PA. This can be initiated by either a free radical or an oxidase enzyme (like PPO or laccase), which removes a hydrogen atom from the C-2 position of the heterocyclic C-ring in the upper flavanol unit. acs.org
Formation of a Quinone Methide Intermediate: The initial oxidation leads to the formation of a highly reactive quinone methide intermediate. nih.govsci-hub.se This intermediate is an electrophilic species, making it susceptible to nucleophilic attack.
Intramolecular Nucleophilic Attack: The final step is an intramolecular 1,6-Michael addition. nih.gov A hydroxyl group on the A-ring of the lower flavan-3-ol unit (typically at the C-7 position) acts as a nucleophile, attacking the electrophilic C-2 position of the upper unit's quinone methide. acs.orgnih.gov This attack forms the crucial C2-O-C7 ether bridge, completing the A-type double linkage.
This quinone methide mechanism has been supported by the isolation and identification of various oxidation products during in vitro conversion experiments, providing experimental evidence for this theoretical pathway. sci-hub.se While both free-radical and enzyme-catalyzed processes lead to the same A-type product via this intermediate, it remains unclear which mechanism is predominant in the biosynthesis of compounds like this compound within the plant. acs.orgsci-hub.se
Chemical Synthesis and Structural Modification Strategies
Approaches to the Total Synthesis of Complex A-Type Proanthocyanidins (B150500)
The total synthesis of complex A-type proanthocyanidins, including Parameritannin A-1, is a formidable task due to their structural complexity, which includes multiple stereocenters and regioisomeric possibilities. thieme-connect.com A-type proanthocyanidins are characterized by a double linkage between flavan-3-ol (B1228485) units, consisting of a C4-C8 or C4-C6 bond and an additional C2-O-C7 ether linkage. frontiersin.orgnih.gov
One notable approach to the synthesis of A-type proanthocyanidins involves the oxidative conversion of B-type proanthocyanidins. thieme-connect.com Another key strategy is the annulation of an ethylenedioxy-bridged flavan (B184786) with a nucleophilic flavan unit, which has been successfully used in the stereoselective synthesis of (+)-Procyanidin A2. thieme-connect.com
A significant breakthrough was the first novel stereoselective synthesis of naturally occurring proanthocyanidins A1 and A2. acs.orgnih.gov This methodology involved several key steps:
The formation of a coupled product between an open-chain C-ring C-4 hydroxyethoxy analogue of either (+)-catechin or (−)-epicatechin with a protected (+)-catechin or (−)-epicatechin in the presence of bentonite (B74815) clay K-10. acs.orgnih.gov
The removal of benzyl (B1604629) protecting groups under mild catalytic hydrogenation conditions, which leads to the in-situ formation of the desired A-type compound as a mixture of diastereomers. acs.orgnih.gov
The separation of the diastereomers using silica (B1680970) gel column chromatography. acs.orgnih.gov
More recent strategies have focused on overcoming the challenges of forming specific interflavan linkages, particularly the C4-C6 bond, which is sterically hindered. A "phloroglucinol trick" has been employed to circumvent this issue in the total synthesis of Parameritannin A2, a branched tetramer. nih.govnovartis-foundation-japan.or.jpresearchgate.net This involved using phloroglucinol (B13840) as a substructure to facilitate the assembly of multiple epicatechin units. nih.gov
Strategies for Regioselective Interflavan Linkage Formation
The regioselective formation of interflavan linkages is a critical aspect of proanthocyanidin (B93508) synthesis. The two primary types of linkages in this compound and related compounds are the C4-C6 interflavan bond and the C2-O-C7 ether linkage.
Formation of C4-C6 Interflavan Bonds
The formation of C4-C6 interflavan bonds is less common and more challenging to achieve synthetically than the C4-C8 linkage due to steric hindrance. nih.govnih.gov Generally, the C4→C8 interflavan linkage is predominant in many naturally occurring procyanidins. nih.gov
A "halo-capping" strategy has been developed for the regiocontrolled synthesis of procyanidin (B600670) B6, a dimer with a rare C4-C6 linkage. nih.govrsc.org This method involves blocking the more reactive C8 position with a halogen, thereby directing the coupling to the C6 position. rsc.orgresearchgate.net The protecting halogen can then be removed in a subsequent step. nih.govrsc.org
Another approach involves using a seco-catechin (an acyclic precursor) as the nucleophilic unit, which, upon pyran cyclization after coupling, yields the desired 4→6-linked dimer. researchgate.net
Construction of C2-O-C7 Ether Linkages
The C2-O-C7 ether linkage is the defining feature of A-type proanthocyanidins. nih.gov The formation of this bond is believed to occur through an oxidative process. One proposed mechanism involves the oxidation of the B-ring of the upper flavan-3-ol unit to form a quinonoidal intermediate. Subsequent nucleophilic attack by the C7 hydroxyl group of the lower unit onto the C2 position of the upper unit forms the ether linkage. mdpi.com
In synthetic approaches, the formation of the A-type linkage has been achieved through the in-situ formation of a ketal/oxonium ion/carbonium ion intermediate during the deprotection of a coupled product. acs.orgnih.gov Some in vitro studies suggest that A-type dimers can be formed by the direct condensation of anthocyanins with flavan-3-ols. mdpi.com
Overcoming Stereochemical and Regiochemical Challenges in Synthesis
The synthesis of proanthocyanidins is fraught with stereochemical and regiochemical challenges due to the numerous chiral centers and reactive sites on the flavan-3-ol monomers. thieme-connect.com
Stereochemical Challenges: The stereochemistry of the flavan-3-ol units (e.g., catechin (B1668976) vs. epicatechin) and the stereochemistry of the interflavan bond must be controlled. unt.edu The use of chiral starting materials and stereoselective reactions is crucial. For instance, the synthesis of procyanidin dimers B1, B2, B3, and B4, which differ only in the stereochemistry of the monomer units, requires precise control. researchgate.netwikipedia.org
Regiochemical Challenges: The primary regiochemical challenge is controlling the position of the interflavan bond (C4-C8 vs. C4-C6). nih.gov As mentioned, strategies like "halo-capping" are employed to direct the linkage to the less favored C6 position. nih.govrsc.org The use of protecting groups is essential to block unwanted reactions at other nucleophilic sites on the aromatic rings. mdpi.com Lewis acids are often used to activate the C4 position of the electrophilic unit for coupling. mdpi.com
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is driven by the desire to explore structure-activity relationships and develop compounds with potentially enhanced biological properties. While specific synthetic details for this compound analogues are not extensively documented in the provided search results, the general strategies for proanthocyanidin synthesis can be adapted for this purpose.
The synthesis of A-type proanthocyanidin analogues has been achieved through various methods, including those utilizing chalcones and flavylium (B80283) salts as starting materials. acs.org These methods often result in racemic or diastereomeric mixtures, highlighting the ongoing challenge of stereocontrol. acs.org
A catalytic enantioselective synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives (the core structure of A-type PACs) has been reported, using a chiral anion to induce asymmetry. acs.org This represents a significant step towards the stereocontrolled synthesis of A-type proanthocyanidin analogues.
The semisynthesis of novel polyphenolic compounds from naturally abundant proanthocyanidins, such as those from pine bark, offers another avenue for creating derivatives. utupub.fi Acid-catalyzed aldehyde condensation reactions can be used to modify extracted proanthocyanidins. utupub.fi
Biological Activities and Molecular Mechanisms of Action
Anthelmintic Activity Studies
Direct studies evaluating the specific in vitro anthelmintic efficacy of isolated Parameritannin A-1 against the model organism Caenorhabditis elegans or other parasitic nematodes are not available in the current scientific literature. However, research on the broader class of compounds to which this compound belongs—condensed tannins (also known as proanthocyanidins)—provides evidence of anthelmintic properties.
Condensed tannins extracted from various plants have demonstrated direct effects against different life stages of nematodes. For instance, studies on Ascaris suum, a parasitic roundworm, have shown that condensed tannins can inhibit larval migration and are also effective against fourth-stage larvae. nih.gov The efficacy of these tannins appears to be related to their polymer size, with higher degrees of polymerization leading to increased anthelmintic activity. nih.gov Furthermore, extracts rich in condensed tannins from the bark of trees like pine and spruce have shown the ability to reduce egg hatching and larval motility of the ovine nematode Teladorsagia circumcincta in vitro. frontiersin.org While these findings are promising for proanthocyanidins (B150500) as a class, they cannot be directly extrapolated to this compound without specific testing.
| Nematode Species | Tannin Source | Observed Effect | Reference |
|---|---|---|---|
| Ascaris suum (L3 Larvae) | Hazelnut skin, Sainfoin | Inhibition of larval migration | nih.gov |
| Ascaris suum (L4 Larvae) | Hazelnut skin | Inhibition of larval motility | nih.gov |
| Teladorsagia circumcincta | Pine (Pinus sylvestris) bark | Reduced egg hatching and larval motility | frontiersin.org |
| Pheretima posthuma (Earthworm) | Crinum latifolium | Dose-dependent paralysis and death | nih.gov |
The precise molecular and cellular targets of this compound for any potential anthelmintic action have not been elucidated, as no direct activity studies have been performed. However, the mechanisms of action for condensed tannins against nematodes have been investigated. The primary hypothesis is that tannins exert their effects through interactions with proteins and other macromolecules, owing to their ability to form hydrogen and hydrophobic bonds. acs.orgnih.gov
One of the main proposed mechanisms is physical damage to the nematode's outer surface, the cuticle. nih.govveterinaryworld.org The cuticle is a protein-rich structure essential for maintaining nematode integrity and protecting it from its environment. Tannins can bind to these cuticular proteins, potentially disrupting the worm's structure and function. Transmission electron microscopy has shown that condensed tannins can cause significant damage to the cuticle and digestive tissues of A. suum larvae. nih.gov This damage can impair feeding and nutrient absorption, leading to starvation and death. nih.gov
Additionally, tannins may interact with and inhibit enzymes crucial for nematode survival. By binding to enzymes in the digestive tract, they could interfere with the breakdown and absorption of nutrients. Research has also explored the direct molecular interactions between tannins and commercial anthelmintic drugs, suggesting complex mechanisms involving hydrogen bonding and hydrophobic interactions that could potentially modulate drug efficacy. acs.orgnih.govresearchgate.netmdpi.com
Antioxidant Modulatory Effects
Specific quantitative data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for isolated this compound are not extensively reported in the available literature. However, proanthocyanidins, the class of polyphenols to which this compound belongs, are widely recognized as potent antioxidants. Their radical scavenging ability is attributed to their chemical structure, particularly the presence of multiple hydroxyl groups on their aromatic rings, which can donate hydrogen atoms to neutralize free radicals. nih.govresearchgate.net
The antioxidant capacity of extracts containing proanthocyanidins, including A-type trimers, has been well-documented. nih.govcabidigitallibrary.org The DPPH and ABTS assays are common methods used to evaluate the ability of a compound to scavenge stable free radicals in vitro. mdpi.comnih.govmdpi.com A lower IC50 value in these assays indicates a higher antioxidant potency. nih.govnih.gov While specific values for this compound are lacking, cinnamon extracts containing this and other proanthocyanidins have demonstrated significant antioxidant activity. researchgate.net
This compound, as a component of cinnamon proanthocyanidin (B93508) extracts, is implicated in the protection of cells against oxidative stress. Pancreatic β-cells, which are responsible for insulin (B600854) production, are particularly susceptible to damage from oxidative stress, a key factor in the development of diabetes. nih.govnih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.com
Studies on related A-type procyanidin (B600670) trimers, such as Cinnamtannin D1, have shown they can protect pancreatic β-cells from apoptosis induced by glucolipotoxicity (the combined harmful effects of high glucose and high-fat levels). researchgate.net This protection is achieved, in part, by alleviating cellular oxidative stress. researchgate.net These compounds have been observed to reduce the intracellular accumulation of ROS in pancreatic β-cells exposed to harmful stimuli like palmitic acid. researchgate.net This protective effect is linked to the activation of cellular antioxidant defense pathways, such as the Keap1/Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. researchgate.net
| Compound Class | Cell Type | Inducer of Stress | Observed Protective Effect | Reference |
|---|---|---|---|---|
| A-type Procyanidin Oligomers (e.g., Cinnamtannin D1) | INS-1 Pancreatic β-cells | Palmitic Acid | Alleviation of oxidative stress; anti-apoptotic activity | researchgate.net |
| A-type Procyanidin Oligomers (e.g., Cinnamtannin D1) | INS-1 Pancreatic β-cells; Murine Islets | High Glucose & Palmitic Acid (Glucolipotoxicity) | Attenuation of autophagy impairment and apoptosis | researchgate.net |
| Proanthocyanidins | Pancreatic β-cells | General Oxidative Stress | Reduction of intracellular ROS; activation of Nrf2 antioxidant pathway | researchgate.net |
Antihyperglycemic Modulatory Effects
This compound has been identified as one of the proanthocyanidins in cinnamon extracts that are associated with antihyperglycemic activities. The mechanisms underlying these effects are multifaceted, with a significant focus on the protection and preservation of pancreatic β-cell function. As discussed, β-cells are critical for glucose homeostasis, and their dysfunction or death leads to hyperglycemia. nih.govnih.gov
Research has demonstrated that proanthocyanidin oligomers can protect pancreatic β-cells from damage induced by high levels of glucose and free fatty acids. researchgate.net This protective role helps maintain normal glucose-stimulated insulin secretion. Cinnamtannin D1, an A-type procyanidin trimer structurally related to this compound, was shown to attenuate apoptosis and autophagy impairment in β-cells under glucolipotoxic conditions, acting through the AMPK/mTOR/ULK1 signaling pathway. researchgate.net
Another potential mechanism for the antihyperglycemic effect of proanthocyanidins is the inhibition of key carbohydrate-digesting enzymes and other metabolic targets. Enzymes such as α-glucosidase are responsible for breaking down complex carbohydrates into simple sugars in the intestine. nih.govnih.gov Inhibition of this enzyme slows glucose absorption, thereby reducing post-meal blood glucose spikes. Additionally, protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition can enhance insulin sensitivity. researchgate.netresearchgate.netfrontiersin.org Various flavonoids and polyphenols have been identified as inhibitors of both α-glucosidase and PTP1B, suggesting this could be a plausible mechanism for this compound, although direct inhibitory studies are required for confirmation. nih.govresearchgate.netresearchgate.net
| Mechanism | Molecular Target/Process | Potential Outcome | Reference |
|---|---|---|---|
| Pancreatic β-cell Protection | Reduction of oxidative stress and apoptosis; enhancement of autophagy | Preservation of β-cell mass and function; improved insulin secretion | researchgate.net |
| Enzyme Inhibition | α-Glucosidase | Delayed carbohydrate digestion and glucose absorption | nih.govnih.gov |
| Insulin Signaling Modulation | Protein Tyrosine Phosphatase 1B (PTP1B) | Enhanced insulin receptor sensitivity and signaling | researchgate.netresearchgate.netfrontiersin.org |
Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase, Protein Tyrosine Phosphatase 1B)
The inhibition of enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B) is a key mechanism for managing metabolic diseases like type 2 diabetes. While tannins and other proanthocyanidins from natural sources like cinnamon have been investigated for these properties, specific research on this compound is limited. imrpress.com
Currently, there is no specific published research detailing the direct inhibitory effects and IC50 values of isolated this compound on α-glucosidase, α-amylase, or Protein Tyrosine Phosphatase 1B.
Table 1: Enzyme Inhibitory Activity of this compound
| Enzyme | Inhibitory Activity (IC50) | Type of Inhibition |
|---|---|---|
| α-Glucosidase | Data not available | Data not available |
| α-Amylase | Data not available | Data not available |
Regulation of Glucose Metabolism Pathways (in vitro)
The regulation of glucose metabolism is a critical aspect of cellular energy homeostasis, and disruptions in these pathways are central to metabolic disorders. While related procyanidin oligomers have been studied for their protective effects on pancreatic β-cells and their role in glucose metabolism, there is a lack of specific in vitro studies on this compound.
Research has not yet elucidated the specific molecular mechanisms by which this compound may regulate glucose metabolism pathways in cellular models. Therefore, its impact on processes such as glucose uptake, glycolysis, or insulin signaling pathways remains to be determined.
Anti-inflammatory Pathway Modulation
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. Inhibition of COX-2 is a primary target for anti-inflammatory therapies.
This compound has been identified as a cyclooxygenase 2 (COX-2) inhibitor. This classification suggests that the compound may exert anti-inflammatory effects by blocking the activity of this key inflammatory enzyme. However, detailed mechanistic studies and specific IC50 values from dedicated enzymatic assays for this compound are not extensively documented in peer-reviewed literature.
Inflammation is a complex process involving a variety of pro-inflammatory mediators and signaling pathways, including the activation of inflammasomes which lead to the maturation of cytokines like IL-1β.
There is currently no specific scientific data available on the modulatory effects of this compound on pro-inflammatory mediators beyond its role as a COX-2 inhibitor. Its potential to influence cellular signaling pathways involved in inflammation or to modulate inflammasome activation has not been reported in the scientific literature.
Table 2: Modulation of Inflammatory Pathways by this compound
| Pathway/Mediator | Effect |
|---|---|
| COX-2 | Identified as an inhibitor |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Data not available |
| Inflammasome Activation | Data not available |
Immunomodulatory Properties
The proliferation of lymphocytes is a fundamental process in the adaptive immune response. The investigation of how natural compounds affect this process is crucial for understanding their immunomodulatory potential.
As of now, there are no specific in vitro studies that have been published on the impact of this compound on the proliferation of lymphocytes. Consequently, its potential to either stimulate or suppress lymphocyte activity remains unknown.
Table 3: Effect of this compound on Lymphocyte Proliferation
| Cell Type | Mitogen/Stimulus | Effect on Proliferation |
|---|---|---|
| Human/Animal Lymphocytes | Phytohemagglutinin (PHA) | Data not available |
| Human/Animal Lymphocytes | Concanavalin A (ConA) | Data not available |
Effects on Cytokine Production and Immune Cell Function (in vitro)
This compound, also referred to as Proanthocyanidin A-1 (PAA-1) in some studies, demonstrates notable immunomodulatory activities in vitro. Research on PAA-1 isolated from Rhododendron spiciferum has shown its capacity to stimulate the proliferation of splenocytes and peritoneal macrophages. nih.gov This activity suggests a role in enhancing the primary cellular components of the spleen and the peritoneal cavity.
The compound's influence extends to various immune cell functions. It has been found to significantly boost the cytotoxic activity of natural killer (NK) cells, which are crucial for targeting and eliminating virally infected and cancerous cells. nih.gov Furthermore, this compound was observed to increase the populations of both CD4+ (T-helper) and CD8+ (cytotoxic T) cells. nih.gov These T-cell subsets are fundamental to orchestrating and executing the adaptive immune response.
In addition to its effects on cell proliferation and cytotoxicity, this compound actively regulates the expression of cytokines associated with both T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. nih.gov The compound also promotes phagocytic activation in macrophages, as evidenced by its significant impact on nitroblue tetrazolium (NBT) dye reduction and lysosomal enzyme activity. nih.gov In a broader context, A-type proanthocyanidins (A-PACs), such as those found in cranberry, have been shown to induce cell death in acute myeloid leukemia (AML) cells, a process driven by the activation of the NF-κB pathway. cornell.edu
| Cell Type Studied | In Vitro Effect of this compound | Reference |
| Splenocytes | Stimulated cell proliferation | nih.gov |
| Peritoneal Macrophages | Stimulated cell proliferation, Enhanced phagocytic activity | nih.gov |
| Natural Killer (NK) Cells | Significantly enhanced cytotoxicity | nih.gov |
| T-Lymphocytes | Increased populations of CD4+ and CD8+ cells | nih.gov |
Contributions to Dental Biomodification Mechanisms (in vitro)
Proanthocyanidins (PACs), the class of compounds to which this compound belongs, are recognized for their role in dentin biomodification. This process is a biomimetic approach aimed at enhancing the biochemical and biomechanical properties of tooth dentin. nih.gov The beneficial effects of PACs are attributed to two primary in vitro mechanisms.
First, PACs stabilize the dentin matrix by inducing non-enzymatic cross-linking of collagen fibers. nih.gov This reinforcement of the collagen network enhances its resistance to degradation. Second, PACs contribute to the remineralization of root dentin by forming calcium-PAC complexes, which act as sites for mineral deposition. nih.gov These mechanisms collectively help to decrease the progression of caries and improve the durability of the dentin structure. nih.gov
Protection of Pancreatic β-Cell Function (in vitro studies)
Contrary to the protective effects observed with other procyanidins, in vitro studies on this compound have revealed a lack of protection and potential toxicity towards pancreatic β-cells. nih.gov In a study investigating compounds isolated from cinnamon extracts for their ability to protect INS-1 pancreatic β-cells from lipotoxicity induced by palmitic acid, this compound was the only compound tested that did not show a protective effect. nih.gov
Furthermore, the study reported that this compound exhibited cytotoxicity to the INS-1 β-cells at concentrations of 50 and 100 μmol/L. nih.gov This is in stark contrast to trimer procyanidins from the same extracts, which were found to increase cell viability and protect against oxidative stress. nih.gov These findings indicate that this compound does not contribute to the protective effects on pancreatic β-cells observed with certain cinnamon extracts and may even be detrimental to their survival in vitro. nih.gov
Structure Activity Relationship Sar Investigations
Influence of Degree of Polymerization on Biological Efficacy
The degree of polymerization (DP), which refers to the number of constituent flavan-3-ol (B1228485) monomer units, is a critical determinant of the biological activity of proanthocyanidins (B150500). The bioactivity of these compounds, ranging from antioxidant and anti-inflammatory effects to enzyme inhibition, often shows a strong correlation with their size.
Research indicates that the relationship between DP and efficacy is not always linear and can vary depending on the specific biological activity being assessed.
Oligomeric vs. Polymeric Proanthocyanidins: Proanthocyanidins are generally categorized as oligomers (DP < 5) or polymers (DP ≥ 5). Studies have shown that oligomeric PAs may have a more pronounced effect on promoting beneficial gut bacteria, whereas higher polymeric PAs can exhibit greater inhibitory effects on harmful bacteria. In some contexts, such as neuroprotective effects, activity has been shown to be positively correlated with the degree of polymerization.
Optimal DP for Specific Activities: For certain biological interactions, there appears to be an optimal size. For instance, in studies examining the interaction of proanthocyanidins with dentin collagen, trimers and tetramers (like Parameritannin A-1) were found to be more effective at enhancing the mechanical properties of the dentin matrix than monomers, dimers, or even hexamers. This suggests that mid-size oligomers achieve a balance of sufficient interaction points and bioavailability that larger polymers may lack.
Antioxidant and Enzyme Inhibitory Activity: The antioxidant capacity of proanthocyanidins is also influenced by their DP. While some studies suggest that highly polymerized procyanidins possess lower antioxidant properties than oligomers, they may exhibit greater anti-digestion properties. For example, proanthocyanidins with a high DP have been shown to have a greater inhibitory effect on digestive enzymes, such as α-amylase, compared to those with a low DP.
The tetrameric structure of this compound places it in the category of oligomeric proanthocyanidins, a group often associated with significant biological activity.
Differential Impact of Interflavan Linkage Type (A-type vs. B-type) and Position (4→6 vs. 4→8)
Proanthocyanidins are characterized by the linkages connecting their monomeric units. The type and position of these bonds create significant structural diversity, which in turn influences their physicochemical properties and biological functions.
A-type vs. B-type Linkages: The most common linkage is the single C-C bond, designated as a B-type linkage, which typically occurs between carbon 4 of the upper unit and carbon 8 or 6 of the lower unit (4→8 or 4→6). This compound belongs to the A-type class of proanthocyanidins, which are distinguished by a second ether bond (C2→O→C7) in addition to the C4→C8 B-type linkage. This additional bond imparts greater conformational rigidity and stability to the molecule. The more stable and hydrophobic character of A-type PAs can influence their interactions with biological targets. For instance, in studies on SARS-CoV-2 main protease inhibition, the type of dimeric linkage (A-type vs. B-type) was shown to be closely associated with inhibitory activity, with the B-type procyanidin (B600670) B2 showing activity while the A-type procyanidin A2 did not, despite having the same affinity score in docking simulations.
This compound's structure contains A-type linkages, which contributes to its unique three-dimensional conformation and subsequent biological profile compared to the more common B-type proanthocyanidins.
Contribution of Constituent Monomeric Unit Stereochemistry and Hydroxylation Patterns
Stereochemistry: Flavan-3-ol monomers, such as (+)-catechin and (-)-epicatechin, are stereoisomers. The stereochemistry at the C2 and C3 positions of the C-ring determines whether the structure is 2,3-trans (catechin) or 2,3-cis (epicatechin). This stereochemical configuration influences the preferred conformation of the oligomer and its ability to bind to specific targets like proteins and enzymes. The terminal monomeric unit, in particular, has been shown to play a modulatory role in the viscoelasticity of proanthocyanidin-biomodified dentin. This compound is composed of epicatechin units.
Hydroxylation Patterns: The number and position of hydroxyl (-OH) groups on the B-ring of the flavan-3-ol units are fundamental to the chemical reactivity and biological activity of proanthocyanidins, particularly their antioxidant capacity. The presence of a catechol group (adjacent hydroxyls at the 3' and 4' positions) on the B-ring is a major contributor to this activity. Proanthocyanidins are classified based on their B-ring hydroxylation pattern; for example, procyanidins (like this compound) are derived from catechin (B1668976)/epicatechin and have two hydroxyl groups, while prodelphinidins are derived from gallocatechin/epigallocatechin and have three. This difference in hydroxylation affects their metal-chelating and free-radical scavenging capabilities.
Comparative Analysis of this compound with Related Proanthocyanidins
The specific biological efficacy of this compound can be understood by comparing its activity to that of other structurally related proanthocyanidins. As an A-type tetramer, relevant comparisons include B-type oligomers, A-type oligomers with a different DP, and other A-type tetramers.
This compound is part of a family of A-type proanthocyanidins isolated from cinnamon and other plants, which includes trimers like Cinnamtannin B1 and other tetramers. Studies comparing the bioactivity of these closely related compounds reveal subtle but important structure-activity relationships. For example, in an analysis of compounds for dentin biomodification, A-type oligomers from pine bark and B-type oligomers from grape seeds were both identified as potent agents, highlighting that both linkage types can confer strong activity.
The table below presents a comparative overview of this compound and other selected proanthocyanidins, illustrating the influence of their structural variations on potential biological activities.
| Compound Name | Class | Degree of Polymerization (DP) | Key Structural Features | Reported Biological Activity Context |
|---|---|---|---|---|
| This compound | A-type Procyanidin | 4 (Tetramer) | Composed of epicatechin units; contains A-type linkages. | Cyclooxygenase-2 (COX-2) inhibition. |
| Procyanidin B2 | B-type Procyanidin | 2 (Dimer) | Epicatechin-(4β→8)-epicatechin; single B-type linkage. | Inhibitory activity against SARS-CoV-2 main protease. |
| Procyanidin A2 | A-type Procyanidin | 2 (Dimer) | Epicatechin=(4β→8, 2β→O→7)=epicatechin; double A-type linkage. | Showed no inhibitory activity against SARS-CoV-2 main protease in the same study as Procyanidin B2. |
| Cinnamtannin B1 | A-type Procyanidin | 3 (Trimer) | A-type trimer also found in cinnamon. | Potent dentin biomodification activity. |
| Procyanidin C1 | B-type Procyanidin | 3 (Trimer) | Epicatechin-(4β→8)-epicatechin-(4β→8)-epicatechin; linear B-type linkages. | Moderate DXR inhibitory effects. |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Fingerprinting and Profiling in Complex Matrices
Chromatographic fingerprinting is a powerful technique used for the quality control and authentication of botanical extracts by creating a characteristic profile of their chemical constituents. tsijournals.com For complex mixtures like cinnamon bark extracts, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is employed to generate these fingerprints, allowing for the identification of Parameritannin A-1 relative to other procyanidins. researchgate.netnih.gov
In these analyses, the extract is separated on a C18 column using a gradient elution system, typically involving an acidified aqueous solvent and an organic solvent like acetonitrile. nih.gov Detection is commonly performed at 280 nm, the characteristic absorbance wavelength for flavan-3-ols. researchgate.netresearchgate.net The resulting chromatogram serves as a fingerprint, where each peak corresponds to a different compound. This compound (often abbreviated as PA-1) can be identified by comparing its retention time to that of a purified reference standard. researchgate.netnih.gov Studies on Cinnamomum tamala extracts have shown the elution profile of various procyanidins, providing a reference for identifying this compound within a complex mixture. researchgate.netnih.gov
Table 1: Chromatographic Elution Profile of Procyanidins from Cinnamomum tamala
| Compound | Abbreviation | Identified Peak Number |
|---|---|---|
| This compound | PA-1 | 1 |
| Procyanidin (B600670) B2 | PB-2 | 2 |
| Cinnamtannin D1 | CTD-1 | 3 |
| Cinnamtannin B1 | CTB-1 | 4 |
| Procyanidin C1 | PC-1 | 5 |
Data sourced from studies on Cinnamomum tamala extracts. researchgate.netnih.gov
This fingerprinting approach is crucial for ensuring the consistency and quality of botanical preparations, as the presence and relative abundance of specific compounds like this compound can be reliably monitored. tsijournals.com
Quantitative Analysis of this compound in Biological and Botanical Samples
Quantifying this compound in complex biological (e.g., plasma) and botanical matrices requires highly sensitive and selective analytical methods due to the low concentrations often encountered and the presence of numerous interfering substances. uab.edu Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. uab.edumdpi.com
The quantitative workflow involves several key steps:
Sample Preparation: A crucial step to remove interfering compounds. This may involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation for biological samples. uab.edu
Chromatographic Separation: An LC system, often UPLC for faster analysis, separates this compound from other compounds in the extract. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The analysis is typically performed using electrospray ionization (ESI) and multiple reaction monitoring (MRM). nih.gov In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This process minimizes matrix effects and ensures that only the target analyte is measured.
Use of Internal Standards: To ensure accuracy and precision, a suitable internal standard (ideally, a stable isotopically labeled version of this compound) is added to samples and calibration standards to account for variations during sample preparation and analysis. uab.edu
A novel technique known as Condensed Tannin Fragmentation Fingerprinting (C-TFF) utilizes LC-MS/MS with controlled in-source fragmentation to depolymerize procyanidins. nih.gov This allows for the characterization and potential quantification of complex oligomers and polymers by breaking them down into detectable monomeric and dimeric units, which can then be correlated back to the original structures like this compound. nih.gov
Application of Chemoinformatics and Computational Chemistry for Structural Delineation
The immense structural complexity of proanthocyanidins (B150500) (PACs) like this compound has historically made their precise description and electronic storage challenging. marquette.eduresearchgate.net Chemoinformatics and computational chemistry offer powerful tools to address these issues. neovarsity.org
A significant development in this area is the Proanthocyanidin (B93508) Block Arrays (PACBAR) system. capes.gov.bracs.org PACBAR provides precise, human- and machine-readable structural descriptors that can capture the vast structural diversity of PACs. marquette.eduresearchgate.net This system overcomes the shortcomings of previous representations by creating a consensus method for concisely delineating PAC structures, which is essential for developing clear structure-activity relationships. researchgate.netacs.org
Computational chemistry also plays a role in predicting the properties of this compound. These computational strategies can include substructure searching, quantitative structure-activity relationship (QSAR) model derivation, and chemical reactivity estimations. upenn.edu
Table 2: Computed Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C60H48O24 | PubChem nih.gov |
| Molecular Weight | 1153.0 g/mol | PubChem nih.gov |
| Hydrogen Bond Donor Count | 19 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 24 | PubChem nih.gov |
| Rotatable Bond Count | 10 | PubChem nih.gov |
| Exact Mass | 1152.25355239 Da | PubChem nih.gov |
| Topological Polar Surface Area | 431 Ų | PubChem nih.gov |
Data computed by various algorithms and compiled in the PubChem database. nih.gov
Furthermore, advanced techniques like Ion Mobility-Mass Spectrometry (IM-MS) have been used to evaluate branched procyanidins, including this compound. oregonstate.edu This method separates ions based on their size and shape (drift time), providing an additional dimension of data for structural confirmation beyond just mass-to-charge ratio. oregonstate.edu
Development of Reference Standards and Spectral Databases
The availability of high-purity reference standards is a prerequisite for the accurate identification and quantification of chemical compounds. plantaanalytica.complantaanalytica.com For this compound, purified and characterized material serves as a reference standard for standardizing cinnamon extracts and related nutraceutical products. plantaanalytica.complantaanalytica.com Companies specializing in natural product standards have made this compound commercially available as a laboratory reference material. plantaanalytica.com
Spectral databases are critical resources that compile detailed spectroscopic information, enabling researchers to identify compounds by comparing experimentally obtained spectra with those in the database. stjapan.descienceopen.com The complete structural elucidation of this compound, achieved through a combination of advanced spectroscopic techniques, provides the raw data necessary for such databases. nih.gov These techniques include High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula, and a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (such as COSY, ROESY, HSQC, and HMBC) to piece together the complex connectivity and stereochemistry of the molecule. nih.gov
Table 3: Key Spectroscopic Data Used for the Structural Elucidation of this compound
| Spectroscopic Technique | Key Findings and Observations |
|---|---|
| HRESIMS | Determined the molecular formula to be C60H48O24. nih.gov |
| 1D NMR (¹H and ¹³C) | Showed signals for four 1,3,4-trisubstituted aromatic rings and a ketal carbon resonance (δC 100.15), indicative of a doubly-linked A-type PAC. nih.gov |
| 2D NMR (COSY) | Confirmed proton-proton couplings within the individual epicatechin units. nih.gov |
| 2D NMR (ROESY) | Established through-space correlations, such as between H-4 of one unit and H-2 of another, confirming the 2→O→7 linkage. nih.gov |
| 2D NMR (HMBC) | Revealed long-range proton-carbon correlations that confirmed the 6→4 and 8→4 interflavan linkages between different units. nih.gov |
| ECD Spectroscopy | Showed a strong positive Cotton effect at 237 nm and a weak negative one at 273 nm, aiding in the determination of absolute configuration. nih.gov |
Data obtained from the detailed structural analysis of this compound isolated from Cinnamomum verum. nih.gov
The compilation of this data into accessible spectral libraries is a continuous effort that is fundamental to advancing research on complex natural products like this compound. stjapan.de
Future Research Trajectories and Translational Outlook
Elucidation of Uncharted Biosynthetic Steps and Regulatory Mechanisms
The complete biosynthetic pathway of A-type proanthocyanidins (B150500), including Parameritannin A-1, is not yet fully understood. While the general flavonoid pathway provides the foundational building blocks, the specific enzymes and regulatory networks controlling the formation of the characteristic A-type interflavan bond and the subsequent polymerization to a tetramer remain speculative. Future research must prioritize the identification and characterization of the specific oxidoreductases or other enzymes responsible for these transformations in cinnamon. A deeper understanding could be achieved through a combination of transcriptomics, proteomics, and metabolomics of cinnamon bark at different developmental stages. Such studies could reveal the genetic and enzymatic machinery, paving the way for heterologous expression in microbial systems for sustainable production, an approach successfully used for other complex plant natural products. nih.gov
Innovations in Stereocontrolled and Scalable Synthetic Methodologies
The chemical synthesis of complex polyphenols like this compound is a formidable challenge due to the multiple stereocenters and the difficulty in controlling the regioselectivity of the interflavan linkages. Current methods are often low-yielding and not scalable. A significant area for future innovation lies in the development of novel stereocontrolled synthetic strategies. researchgate.net This could involve exploring advanced catalytic systems, including metal-coordination catalysts or organocatalysts, to direct the formation of the desired stereoisomers with high precision. rsc.org Furthermore, developing chemoenzymatic approaches, where synthetic chemistry is combined with biocatalysis, could offer a powerful route to overcome the hurdles of traditional synthesis, enabling the production of sufficient quantities of this compound for extensive preclinical evaluation.
Deepening Mechanistic Understanding at the Subcellular and Molecular Levels
While preliminary studies have hinted at the biological effects of related proanthocyanidins, the precise molecular mechanisms of this compound are largely unexplored. Future investigations must move beyond broad cellular effects to pinpoint its direct molecular targets. For instance, research on similar A-type proanthocyanidins like Cinnamtannin B-1 has shown interaction with signaling pathways involving tyrosine kinases such as Btk and pp60src in human platelets. researchgate.net It is crucial to determine if this compound shares these or other targets. Advanced techniques such as thermal shift assays, affinity chromatography-mass spectrometry, and computational docking studies could be employed to identify protein binding partners. Furthermore, understanding its subcellular localization and how it modulates organelle function, such as mitochondrial activity or endoplasmic reticulum stress, will be vital to constructing a comprehensive mechanistic profile. researchgate.net
Development of Advanced In Vitro and In Vivo (non-human) Models for Efficacy Assessment
To accurately assess the efficacy of this compound, more sophisticated preclinical models are required. Standard 2D cell cultures often fail to replicate the complexity of a living organism. The development and use of 3D organoid cultures and co-culture systems that better mimic tissue architecture and cell-cell interactions will provide more relevant in vitro data. For in vivo studies, moving beyond basic rodent models to more advanced non-human models, such as patient-derived xenografts (PDX) in oncology research or genetically engineered models that replicate specific disease states, will be essential for evaluating therapeutic potential. nih.govnuvisan.com These advanced models can offer superior prediction of drug response and help elucidate mechanisms in a more physiologically relevant context. nih.gov
Refinement of Analytical Tools for Trace Analysis and Metabolomic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development. However, its low bioavailability and rapid metabolism present significant analytical challenges. There is a pressing need to develop and refine highly sensitive analytical techniques for trace analysis. fastercapital.comresearchgate.net Methods like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are essential but require further optimization for detecting and quantifying this compound and its metabolites in complex biological matrices like plasma and tissues at very low concentrations. fastercapital.comnih.gov Furthermore, applying metabolomic profiling can provide a systems-level view of the biochemical changes induced by this compound, helping to identify biomarkers of its effects and further clarify its mechanism of action. researchgate.net
Q & A
Q. What are the standard protocols for structural elucidation of Parameritannin A-1, and how can researchers ensure reproducibility?
Structural elucidation typically involves spectroscopic techniques such as NMR (1H, 13C, 2D-COSY) and mass spectrometry (HR-ESI-MS). To ensure reproducibility, researchers must document solvent systems, instrument calibration parameters (e.g., NMR frequency, mass accuracy thresholds), and sample preparation steps (e.g., drying time, concentration). Cross-validation with X-ray crystallography or computational modeling (e.g., DFT calculations) can resolve ambiguities in stereochemical assignments .
Q. What isolation protocols are recommended for this compound from natural sources?
A combination of solvent extraction (e.g., methanol-water gradients) and chromatographic techniques (e.g., reverse-phase HPLC) is commonly used. Key parameters include solvent polarity adjustments to optimize yield and purity, and temperature control to prevent degradation. Fraction collection should be guided by TLC or LC-MS monitoring, with purity thresholds set at ≥95% for biological assays .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell line viability, incubation time) or compound stability. A systematic approach includes:
- Replicating experiments under standardized conditions (e.g., ISO-certified cell lines, controlled atmospheric O₂ levels).
- Validating compound integrity post-assay via LC-MS to rule out degradation.
- Performing meta-analyses of published data to identify confounding variables (e.g., solvent DMSO concentration affecting cell permeability) .
Q. What experimental designs are optimal for investigating this compound’s mechanism of action in complex biological systems?
Use multi-omics approaches:
- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes.
- Proteomic analysis (LC-MS/MS) to map protein interaction networks.
- Metabolomic integration (NMR or GC-MS) to track downstream metabolic shifts. Include negative controls (e.g., siRNA knockdown of target proteins) and dose-response curves to establish causality. Statistical rigor requires ANOVA with post-hoc corrections (e.g., Bonferroni) and effect size calculations .
Q. How can researchers optimize this compound’s stability during in vitro and in vivo studies?
Stability assays should assess:
- pH sensitivity : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermal stability : Accelerated aging studies at 40°C/75% RH.
- Light exposure : UV-Vis spectroscopy to detect photodegradation products. For in vivo applications, formulate with stabilizers (e.g., cyclodextrins) or use encapsulation techniques (e.g., liposomes) .
Q. What strategies resolve conflicting data on this compound’s synergistic effects with other compounds?
Employ factorial experimental designs:
- Test pairwise combinations across a concentration matrix (e.g., 4×4 dose grids).
- Calculate synergy scores (e.g., Chou-Talalay Combination Index) with software like CompuSyn.
- Validate findings using orthogonal assays (e.g., isobologram analysis). Control for solvent interactions and batch-to-batch variability in compound sources .
Methodological Considerations
- Data Presentation : For reproducibility, include raw spectral data (e.g., NMR FID files) in supplementary materials and processed data (e.g., peak integration tables) in the main text .
- Statistical Reporting : Adhere to the Analytical Chemistry guidelines: report exact p-values (not thresholds like "p < 0.05") and confidence intervals for bioactivity IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
